molecular formula C8H15NO3S B012013 ethyl N-(2-methylpropoxycarbothioyl)carbamate CAS No. 103122-66-3

ethyl N-(2-methylpropoxycarbothioyl)carbamate

Cat. No.: B012013
CAS No.: 103122-66-3
M. Wt: 205.28 g/mol
InChI Key: XNMRLZYOSGDPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homidium bromide, also known as ethidium bromide, is a chemical compound with the molecular formula C21H20BrN3. It is a phenanthridinium derivative and is widely recognized for its use as a nucleic acid stain in molecular biology laboratories. Homidium bromide is a purple-red solid that fluoresces under ultraviolet light, making it a valuable tool for visualizing DNA and RNA in various electrophoresis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homidium bromide can be synthesized through a multi-step process involving the condensation of phenanthridine derivatives with appropriate amines. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of homidium bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Homidium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives, while substitution reactions can produce various substituted phenanthridinium compounds .

Scientific Research Applications

Homidium bromide has a wide range of scientific research applications, including:

Mechanism of Action

Homidium bromide exerts its effects primarily through intercalation into nucleic acids. The compound inserts itself between the base pairs of DNA or RNA, disrupting the helical structure and inhibiting the activity of enzymes such as DNA polymerase. This intercalation also enhances the fluorescence of homidium bromide, making it a powerful tool for visualizing nucleic acids under ultraviolet light .

Comparison with Similar Compounds

    Acridine Orange: Another nucleic acid stain with similar intercalating properties but different fluorescence characteristics.

    Propidium Iodide: A nucleic acid stain that also intercalates into DNA but is impermeable to live cells, making it useful for distinguishing between live and dead cells.

    DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine rich regions in DNA.

Uniqueness of Homidium Bromide: Homidium bromide is unique in its strong fluorescence enhancement upon binding to nucleic acids and its widespread use in molecular biology laboratories. Its ability to intercalate into both DNA and RNA, along with its inhibitory effects on DNA polymerase, makes it a versatile tool for various research applications .

Properties

CAS No.

103122-66-3

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

ethyl N-(2-methylpropoxycarbothioyl)carbamate

InChI

InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13)

InChI Key

XNMRLZYOSGDPRB-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=S)OCC(C)C

Isomeric SMILES

CCOC(=O)N=C(OCC(C)C)S

Canonical SMILES

CCOC(=O)NC(=S)OCC(C)C

Key on ui other cas no.

103122-66-3

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Synonyms

[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.